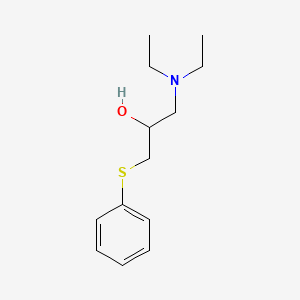
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of multiple iodine atoms and a benzoic acid core This compound is notable for its unique structure, which includes a hydroxyethyl group and a methylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves multi-step organic reactions. One common method includes the iodination of a benzoic acid derivative followed by the introduction of the hydroxyethyl and methylamino carbonyl groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using iodine monochloride or other iodine sources. The subsequent steps to introduce the hydroxyethyl and methylamino carbonyl groups are carried out under controlled conditions to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can remove iodine atoms or modify the functional groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used to replace iodine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoic acids.
Scientific Research Applications
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets through its functional groups. The hydroxyethyl and methylamino carbonyl groups can form hydrogen bonds and other interactions with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-: Similar in structure but lacks the iodine atoms.
Benzoic acid, 4-(((2-hydroxyethyl)amino)carbonyl)-2,3,5,6-tetraiodo-: Similar but with a different amino group.
Benzoic acid, 4-(((2-hydroxyethoxy)carbonyl)-2,3,5,6-tetraiodo-: Similar but with an ethoxy group instead of a methylamino group.
Uniqueness
The presence of four iodine atoms in benzoic acid, 4-(((2-hydroxyethyl)methylamino)carbonyl)-2,3,5,6-tetraiodo- distinguishes it from other similar compounds. This high iodine content enhances its radiolabeling potential and its use in imaging and diagnostic applications.
Properties
CAS No. |
34737-11-6 |
|---|---|
Molecular Formula |
C11H9I4NO4 |
Molecular Weight |
726.81 g/mol |
IUPAC Name |
4-[2-hydroxyethyl(methyl)carbamoyl]-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO4/c1-16(2-3-17)10(18)4-6(12)8(14)5(11(19)20)9(15)7(4)13/h17H,2-3H2,1H3,(H,19,20) |
InChI Key |
STPPXIROCAPDDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


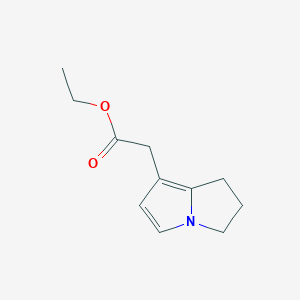

![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)
![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)

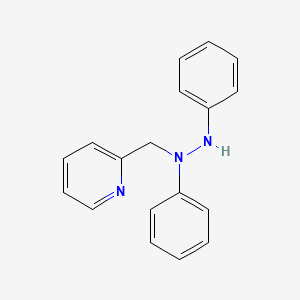
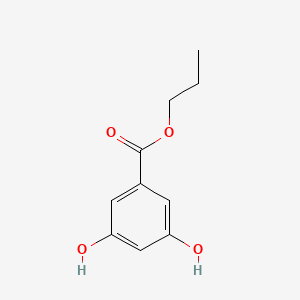

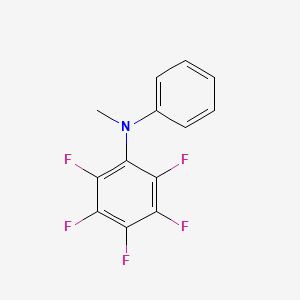
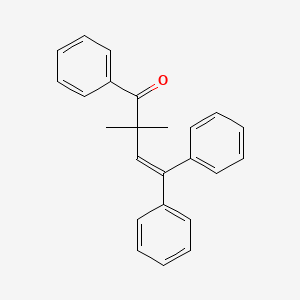
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
